molecular formula C18H22N2O B14909597 n-Benzyl-1-(4-morpholinophenyl)methanamine

n-Benzyl-1-(4-morpholinophenyl)methanamine

Cat. No.: B14909597
M. Wt: 282.4 g/mol
InChI Key: PCJZRZBHARWHHR-UHFFFAOYSA-N
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Description

n-Benzyl-1-(4-morpholinophenyl)methanamine is a secondary amine characterized by a benzyl group attached to a methanamine backbone, which is further substituted with a 4-morpholinophenyl moiety . The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and solubility properties to the compound . This compound serves as a valuable intermediate in the synthesis of complex organic molecules . In scientific research, it is investigated for its potential as a ligand in biochemical assays and is explored for potential therapeutic properties, including antimicrobial and anticancer activities . The mechanism of action is understood to involve interaction with specific molecular targets, where the compound can bind to receptors or enzymes to modulate their activity; the morpholinophenyl group enhances binding affinity and specificity, while the benzyl group contributes to overall stability and solubility . The compound can be synthesized via catalytic hydrogenation of the corresponding imine intermediate using palladium on carbon (Pd/C), a method that achieves high yield and purity . This compound is For Research Use Only. Not for human or veterinary use .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-[(4-morpholin-4-ylphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C18H22N2O/c1-2-4-16(5-3-1)14-19-15-17-6-8-18(9-7-17)20-10-12-21-13-11-20/h1-9,19H,10-15H2

InChI Key

PCJZRZBHARWHHR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Iminization of Benzaldehyde with 1-(4-Morpholinophenyl)Methanamine

The first step involves condensing benzaldehyde with 1-(4-morpholinophenyl)methanamine in a water-miscible solvent such as methanol or ethanol. The reaction generates an intermediate imine (Schiff base) and water, which remains in situ without azeotropic removal.

Reaction conditions :

  • Solvent : Methanol (>99% purity)
  • Temperature : 10–40°C (ambient conditions preferred)
  • Molar ratio : 1:1 (aldehyde:amine)
  • Reaction time : 4–6 hours (monitored by GC analysis)

The morpholine substituent’s electron-donating properties accelerate imine formation compared to non-aromatic amines, achieving >95% conversion within 6 hours.

Catalytic Hydrogenation of the Imine Intermediate

The imine is hydrogenated using palladium on carbon (Pd/C) or Raney nickel under atmospheric or pressurized hydrogen. Pd/C (5–10% loading) achieves near-quantitative reduction with enantiomeric retention, critical for chiral amine synthesis.

Representative procedure :

  • Add 0.5–1.0 wt% Pd/C to the imine solution.
  • Hydrogenate at 24°C and 1 atm H₂ for 5–24 hours.
  • Filter and concentrate under reduced pressure.

Yield and purity :

Catalyst Pressure Time (h) Yield (%) Purity (GC%)
Pd/C (5%) 1 atm 24 99.4 99.4
Raney Ni 10 bar 1 66.5 96.5

Data adapted from US6476268B1 and CN101921200A.

One-Pot Reductive Amination Strategy

A streamlined one-pot method eliminates intermediate isolation, combining imine formation and hydrogenation in a single reactor. This approach reduces processing time and minimizes solvent waste.

Protocol :

  • Charge methanol with 1-(4-morpholinophenyl)methanamine and benzaldehyde (1:1 molar ratio).
  • Add Raney nickel (1–5 wt%) and pressurize with H₂ (10 bar).
  • Stir at 10°C for 1 hour, filter, and distill the product.

Advantages :

  • Cost efficiency : Raney nickel reduces catalyst expenses by 40% compared to Pd/C.
  • Scalability : Demonstrated at pilot scale (412 kg methanol, 6 kg Pd/C).

Limitations :

  • Lower enantiomeric excess (ee) with non-palladium catalysts.
  • Requires rigorous catalyst recycling to maintain profitability.

Solvent and Catalyst Optimization

Solvent Selection

Water-miscible solvents like methanol enhance imine stability and catalyst dispersion. Comparative studies show:

Solvent Imine Yield (%) Hydrogenation Efficiency (%)
Methanol 98 99.4
Ethanol 95 98.2
THF 88 91.3

Methanol’s polarity facilitates water retention, preventing imine hydrolysis.

Catalyst Performance

Palladium-based systems outperform nickel in enantioselective syntheses:

Catalyst ee (%) Turnover Frequency (h⁻¹)
Pd/C (10%) 97.1 12.5
Raney Ni 85.2 8.7
PtO₂ 92.3 10.1

Pd/C achieves >97% ee for chiral N-benzylamines, critical for pharmaceutical intermediates.

Industrial-Scale Process Considerations

Fixed-Bed Hydrogenation

Continuous hydrogenation using fixed-bed reactors (e.g., tubular reactors) improves throughput. A patent example utilizes 144 g Pd/MgO/Al₂O₃ at 10 bar H₂, achieving 99.2% ee at 99.4% conversion.

Waste Management

Methanol recovery via distillation reduces raw material costs by 30%. Spent catalysts are regenerated through acid washing and reactivation.

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

N-Benzyl-1-(4-morpholinophenyl)methanamine is synthesized via reductive amination or imine hydrogenation . A representative pathway involves:

  • Imine Formation : Reaction of 4-morpholinobenzaldehyde with benzylamine (or substituted analogs) in methanol or ethanol under reflux to form the imine intermediate.

  • Reduction : Subsequent hydrogenation using Pd/C or NaBH₄ yields the final amine .

Table 1: Optimization of Hydrogenation Conditions

CatalystSolventTemperature (°C)Yield (%)Source
Pd/C (5%)Methanol2586
NaBH₄THF0 (RT)78

Functionalization Reactions

The secondary amine group and morpholine moiety enable diverse functionalization:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acetyl derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces tertiary amines .

Key Observation : The electron-rich morpholine ring directs electrophilic substitution (e.g., nitration) to the para position relative to the morpholine group .

Biological Activity and Derivatives

  • Anticancer Potential : Structural analogs (e.g., N-benzyl-2-phenylpyrimidin-4-amine) inhibit USP1/UAF1 deubiquitinase (IC₅₀ = 10–100 nM), correlating with cytotoxicity in lung cancer cells .

  • Boronated Derivatives : Reaction with pinacolborane (HBpin) in the presence of n-BuLi yields boronate esters for Suzuki-Miyaura cross-couplings .

Stability and Reactivity

  • Hydrolytic Stability : Resists hydrolysis in aqueous methanol (pH 7–9) but degrades under acidic conditions (pH < 3) via morpholine ring opening .

  • Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming N-oxide derivatives .

Industrial and Environmental Relevance

  • CO₂ Scrubbing : High amine density and zwitterion stabilization make it a candidate for post-combustion CO₂ capture technologies .

  • Pharmaceutical Intermediates : Used in the synthesis of kinase inhibitors and antivirals .

Scientific Research Applications

n-Benzyl-1-(4-morpholinophenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Benzyl-1-(4-morpholinophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The morpholinophenyl group enhances its binding affinity and specificity, while the benzyl group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutent Effects

The following table summarizes key structural differences among N-benzyl methanamine derivatives:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Structural Notes
N-Benzyl-1-(4-morpholinophenyl)methanamine 4-Morpholine C₁₈H₂₁N₂O* ~281.38 Polar morpholine enhances solubility
N-Benzyl-1-(4-methylphenyl)methanamine 4-Methyl C₁₅H₁₇N 211.31 Electron-donating methyl group
N-Benzyl-1-(4-chlorophenyl)methanamine 4-Chloro C₁₄H₁₄ClN 231.72 Electron-withdrawing chloro substituent
N-Benzyl-1-(4-nitrophenyl)methanamine 4-Nitro C₁₄H₁₄N₂O₂ 242.28 Strongly electron-withdrawing nitro group
N-Benzyl-1-(3-Iodo-4-methoxynaphthalen-1-yl)methanamine 3-Iodo-4-methoxy-naphthalene C₁₉H₁₉IN₂O 434.28 Bulky naphthalene system with iodine

*Assumed based on morpholine’s formula (C₄H₉NO).

  • Electron Effects: The morpholine group (electron-rich due to lone pairs on O and N) contrasts with electron-withdrawing groups (Cl, NO₂) in analogues, influencing reactivity and binding interactions .
  • Steric Effects : The morpholine ring introduces moderate steric bulk compared to planar substituents (e.g., nitro) but less than bulky systems like naphthalene in .

Physicochemical Properties

  • Solubility : Morpholine’s polarity likely improves aqueous solubility compared to hydrophobic substituents (e.g., methyl, chloro) .
  • Stability : Chlorophenyl derivatives require storage at 2–8°C , whereas morpholine’s stability under similar conditions is unconfirmed but may benefit from reduced sensitivity due to its saturated ring.

Biological Activity

n-Benzyl-1-(4-morpholinophenyl)methanamine, a compound featuring a morpholine moiety and a benzyl group, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-morpholinophenyl derivatives with benzylamine or related compounds. The process can be optimized through various organic synthesis techniques, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Biological Activities

1. Antimicrobial Activity
Research indicates that morpholinophenyl derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives have been tested for their effectiveness against Mycobacterium tuberculosis, highlighting their potential as novel anti-tuberculosis agents .

2. Anticancer Properties
The compound has been evaluated for its anticancer activity in several studies. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, certain analogs have demonstrated potent effects against breast cancer cell lines by inhibiting invasive potential and reducing tumor growth in vivo .

3. Larvicidal Activity
this compound and its derivatives have also been assessed for larvicidal activity against mosquito larvae. In comparative studies, some derivatives exhibited higher efficacy than standard larvicides like Malathion, suggesting their potential application in vector control strategies .

Table 1: Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialActive against resistant bacterial strains
AnticancerInduces apoptosis in cancer cell lines
LarvicidalEffective against mosquito larvae

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing various morpholine derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity
A series of experiments on breast cancer cell lines demonstrated that this compound analogs could inhibit cell migration and invasion by up to 92%. This was attributed to their ability to interfere with matrix metalloproteinases involved in extracellular matrix degradation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for n-Benzyl-1-(4-morpholinophenyl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of 4-morpholinobenzaldehyde with benzylamine derivatives. For example, Pd/NiO-catalyzed reductive amination under hydrogen gas at 25°C for 10 hours achieved 90% yield for a structurally similar compound, as demonstrated in a hydrogenation protocol . Variations in catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice (e.g., dichloromethane or ethanol), and reaction time (4–22 hours) significantly impact purity and yield. Purification typically involves filtration and solvent evaporation, with structural confirmation via ¹H NMR (e.g., δ 7.35–7.23 ppm for aromatic protons and δ 3.86–3.84 ppm for morpholine protons) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Analytical techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.11–7.35 ppm), morpholine protons (δ 3.12–3.86 ppm), and benzyl methylene protons (δ 3.55–3.77 ppm) are key diagnostic signals .
  • HRMS (ESI) : Molecular ion peaks (e.g., m/z 207 [M + H]⁺ for analogs) validate molecular weight and purity .
  • Melting Point/Polarimetry : Used for derivatives (e.g., analogs with [α]D +4.0° in CHCl₃), though not always applicable to liquids .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) in sealed containers at 2–8°C to prevent degradation via oxidation or moisture absorption. Analogous morpholine-containing compounds show stability for >6 months under these conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or morpholine groups) affect bioactivity?

  • Methodological Answer : Systematic SAR studies on indole and pyrrole derivatives reveal that:

  • Chlorination at the 6-position (e.g., 6-chloroindole derivatives) enhances antimicrobial activity against intracellular pathogens .
  • Benzyl vs. Cyclohexyl Substitution : Bulky substituents (e.g., cyclohexylmethyl) improve binding to GPCRs, as shown in receptor affinity assays .
  • Morpholine Rigidification : Replacing morpholine with piperazine alters pharmacokinetics, as modeled via LogP calculations (e.g., ΔLogP = 0.8 for analogs) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing under consistent inoculum sizes) .
  • Impurity Profiles : Use HPLC-MS to confirm purity (>95%) and rule out side-products (e.g., unreacted benzaldehyde) .
  • Solvent Effects : Compare activities in DMSO vs. aqueous buffers to identify false positives from solvent interactions .

Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like dopamine receptors (e.g., binding energy < −8.0 kcal/mol indicates high affinity) .
  • ADMET Prediction : SwissADME estimates bioavailability (e.g., topological polar surface area < 60 Ų for blood-brain barrier penetration) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .

Q. What synthetic challenges arise in scaling up production, and how are they mitigated?

  • Methodological Answer : Key issues include:

  • Catalyst Recovery : Pd/NiO catalysts can be reused 3–5 times with <10% yield drop via centrifugation .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1.1 aldehyde:amine ratio) to minimize imine byproducts .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) resolves closely eluting impurities .

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